1,2,4-Trifluoro-3-nitrobenzene
Overview
Description
1,2,4-Trifluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2F3NO2. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1,2,4-trifluorobenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the diazotization of 2,6-dichloroaminobenzene followed by the Schiemann reaction of the obtained diazonium borofluoride, nitration, and fluorination with potassium fluoride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products
Reduction: 1,2,4-Trifluoro-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4-Trifluoro-3-nitrobenzene is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antibacterial and antiviral agents.
Agrochemicals: It is used in the development of herbicides and insecticides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-3-nitrobenzene depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that target specific enzymes or receptors in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with molecular targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trifluoro-4-nitrobenzene: Similar structure but different positioning of the nitro group.
2,3,4-Trifluoronitrobenzene: Another isomer with different fluorine and nitro group positions.
3,4,5-Trifluoronitrobenzene: Different arrangement of fluorine and nitro groups.
Uniqueness
1,2,4-Trifluoro-3-nitrobenzene is unique due to its specific arrangement of fluorine and nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored properties for various applications.
Biological Activity
1,2,4-Trifluoro-3-nitrobenzene (TFNB) is a compound of significant interest in both organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of TFNB, summarizing research findings, case studies, and relevant data tables.
TFNB is characterized by its trifluoromethyl and nitro substituents on a benzene ring, which influence its reactivity and biological interactions. The molecular formula is , and its structure is depicted below:
Biological Activity Overview
Research has indicated that TFNB exhibits various biological activities, particularly in the fields of anticancer and antimicrobial effects. The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances its potency against different biological targets.
Anticancer Activity
Several studies have investigated the cytotoxic effects of TFNB on cancer cell lines. A notable study reported that TFNB demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were found to be in the micromolar range, indicating a promising potential for further development as an anticancer agent.
In vitro assays revealed that TFNB induces apoptosis in cancer cells through mechanisms involving the activation of caspase pathways, particularly caspase-3/7, leading to cell cycle arrest at the G1 phase.
Antimicrobial Activity
TFNB has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Cytotoxic Effects on Cancer Cells : A comprehensive study conducted by researchers evaluated the effects of TFNB on multiple cancer cell lines. The results indicated that TFNB not only inhibited cell proliferation but also triggered apoptotic pathways through increased expression of p53 and caspase activation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of TFNB against Gram-positive and Gram-negative bacteria. The study found that TFNB had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between TFNB and various biological targets. These studies reveal that TFNB binds effectively to active sites of proteins involved in cancer progression and microbial resistance.
The binding affinities indicate strong interactions between TFNB and these proteins, supporting its potential therapeutic applications.
Properties
IUPAC Name |
1,2,4-trifluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIILSCVSZJKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194930 | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42096-74-2 | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42096-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042096742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trifluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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